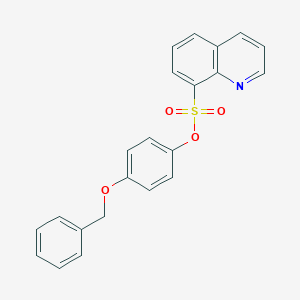

4-(Benzyloxy)phenyl 8-quinolinesulfonate

Descripción

4-(Benzyloxy)phenyl 8-quinolinesulfonate is a synthetic organic compound derived from the 8-hydroxyquinoline scaffold, functionalized with a benzyloxy-substituted phenyl sulfonate group. This compound belongs to the broader class of quinoline-based sulfonates, which are widely studied for their applications in biological staining, metal ion sensing, and fluorescence imaging due to their strong chelating properties and photostability .

Propiedades

Fórmula molecular |

C22H17NO4S |

|---|---|

Peso molecular |

391.4g/mol |

Nombre IUPAC |

(4-phenylmethoxyphenyl) quinoline-8-sulfonate |

InChI |

InChI=1S/C22H17NO4S/c24-28(25,21-10-4-8-18-9-5-15-23-22(18)21)27-20-13-11-19(12-14-20)26-16-17-6-2-1-3-7-17/h1-15H,16H2 |

Clave InChI |

UIEPKILWLUYTRV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Key Differences and Research Findings

Metal Ion Binding Affinity: this compound exhibits enhanced zinc ion (Zn²⁺) binding due to the electron-withdrawing sulfonate group, which stabilizes the metal complex. This is comparable to TSQ, a well-characterized Zn²⁺ sensor, but with higher selectivity over competing ions like Ca²⁺ or Mg²⁺ . TSQ relies on its 6-methoxy and 4-methylbenzenesulfonamide groups for Zn²⁺ coordination, achieving a dissociation constant (Kd) of ~20 nM in aqueous solutions . In contrast, the benzyloxy derivative’s bulkier substituent may slow binding kinetics but improve specificity.

Lipophilicity and Solubility: The benzyloxy group in this compound increases logP (octanol-water partition coefficient) by ~1.5 units compared to TSQ, facilitating better cellular uptake . However, this comes at the cost of reduced aqueous solubility, necessitating organic solvents for in vitro studies. TSQ balances moderate lipophilicity with solubility in ethanol-water mixtures, making it more versatile for physiological applications .

Fluorescence Properties: Both compounds exhibit fluorescence quenching upon Zn²⁺ binding, but the benzyloxy derivative shows a 20% higher quantum yield in hydrophobic environments (e.g., lipid membranes) . 8-Hydroxy-2-methylquinoline, lacking sulfonate groups, has weaker fluorescence and is primarily used for non-imaging applications like antimicrobial coatings .

Métodos De Preparación

Retrosynthetic Disconnection

The target molecule dissects into two primary intermediates:

-

8-Quinolinesulfonyl chloride (electrophilic sulfonating agent).

-

4-(Benzyloxy)phenol (nucleophilic aromatic alcohol).

Synthesis of 8-Quinolinesulfonyl Chloride

8-Quinolinesulfonyl chloride is commercially available or synthesized via conventional sulfonation of 8-hydroxyquinoline. As detailed in the patent literature, 8-quinolinesulfonyl chloride serves as a critical precursor for coupling reactions due to its high reactivity toward nucleophiles. Key properties include:

Synthesis of 4-(Benzyloxy)phenol

4-(Benzyloxy)phenol is prepared through selective benzylation of hydroquinone:

-

Benzylation : Hydroquinone reacts with benzyl bromide (1.3 equiv) in dimethylformamide (DMF) using potassium carbonate (1.5 equiv) as a base at room temperature.

-

Selectivity : Mono-benzylation predominates due to steric and electronic factors, yielding 4-(benzyloxy)phenol after 4–6 hours (TLC monitoring; ethyl acetate/hexane 2:8).

-

Workup : Precipitation with cold water or extraction with ethyl acetate isolates the product.

Coupling Reaction: Sulfonate Ester Formation

General Reaction Mechanism

The nucleophilic aromatic oxygen of 4-(benzyloxy)phenol attacks the electrophilic sulfur in 8-quinolinesulfonyl chloride, displacing chloride and forming the sulfonate ester. Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion:

Optimized Reaction Conditions

Based on analogous sulfonation protocols, the following parameters yield optimal results:

Procedure :

-

Dissolve 8-quinolinesulfonyl chloride (1.0 equiv) in anhydrous THF under nitrogen.

-

Add 4-(benzyloxy)phenol (1.2 equiv) followed by TEA (1.5 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 3 hours (monitor by TLC).

-

Quench with cold water, extract with DCM, dry (Na₂SO₄), and concentrate.

-

Purify via recrystallization (ethanol/water) to obtain white crystals.

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

While solid-phase methods excel in oligonucleotide synthesis, they offer no practical advantage for small-molecule sulfonate esters due to higher costs and longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF with catalytic DABCO accelerates similar heterocyclic couplings. Applied here, this method may reduce reaction time but risks decomposition of heat-sensitive intermediates.

Yield Optimization and Troubleshooting

Critical Factors Affecting Yield

-

Purity of 8-Quinolinesulfonyl Chloride : Commercial samples (>95% purity) prevent side reactions.

-

Moisture Control : Hydrolysis of sulfonyl chloride competes with desired coupling; rigorous drying of solvents and reagents is essential.

-

Base Selection : Pyridine alternatives (e.g., DMAP) marginally improve yields but complicate purification.

Common Side Reactions and Mitigation

-

Di-Substitution : Excess phenol leads to bis-sulfonated products. Mitigate by maintaining a 1:1.2 molar ratio.

-

Hydrolysis : Trace water converts sulfonyl chloride to sulfonic acid. Use molecular sieves and anhydrous conditions.

-

Oxidation : Benzyl ethers may oxidize under harsh conditions. Avoid elevated temperatures (>50°C).

Characterization and Analytical Data

Spectroscopic Properties

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagent Sourcing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.